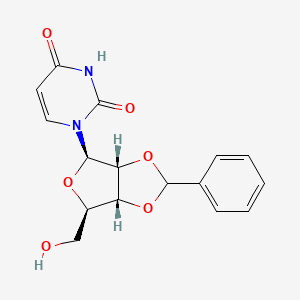
Tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, an azetidine ring, and an azidobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Azidobenzamide Moiety: This step involves the reaction of an azide compound with a benzamide derivative.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions, particularly with nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with palladium on carbon.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Formation of substituted azetidine derivatives.
Reduction: Formation of amine derivatives.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Functionalization: The azide group allows for further functionalization through click chemistry.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Bioconjugation: The azide group can be used for bioconjugation with biomolecules.
Industry:
Materials Science:
Wirkmechanismus
The mechanism of action of tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The azide group can also participate in bioorthogonal reactions, allowing for specific labeling and tracking of biomolecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-Boc-azetidine-3-carboxylate: A similar compound with a methyl ester group instead of a tert-butyl ester group.
tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate: Another azetidine derivative with a cyanomethylidene group.
Uniqueness:
Azide Group: The presence of the azide group in tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate allows for unique reactivity and applications in click chemistry.
Structural Features: The combination of the azetidine ring and the azidobenzamide moiety provides a unique scaffold for further functionalization and application in various fields.
Eigenschaften
IUPAC Name |
tert-butyl 3-[[(4-azidobenzoyl)amino]methyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-16(2,3)24-15(23)21-9-11(10-21)8-18-14(22)12-4-6-13(7-5-12)19-20-17/h4-7,11H,8-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYMIRZACFWCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylcarbamoyl]benzoic acid](/img/structure/B8230473.png)
![tert-butyl (2R)-2-[[(4-aminobenzoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B8230479.png)

![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B8230491.png)


![2-amino-N-[(3-fluorophenyl)methyl]acetamide;hydrochloride](/img/structure/B8230521.png)

![Methyl 2-[[6-[(2-chlorophenyl)methylamino]-5-nitropyridin-2-yl]amino]acetate](/img/structure/B8230530.png)





